L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- is a complex peptide composed of multiple amino acids. This compound is significant due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Each amino acid in this peptide contributes to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.
Deprotection of the amino acid side chains: using TFA (trifluoroacetic acid).
Cleavage of the peptide from the resin: and purification using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In industrial settings, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves the insertion of a gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction of disulfide bonds between cysteine residues.
Substitution: Nucleophilic substitution reactions involving the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Carbodiimides for amide bond formation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of biocatalysts and as a component in cell culture media.
Mechanism of Action
The mechanism of action of L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. For instance, the phenolic hydroxyl group of L-tyrosine can participate in phosphorylation reactions, which are crucial for signal transduction processes. The peptide can also interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A precursor to neurotransmitters and hormones.
L-Serine: Involved in the synthesis of proteins and nucleotides.
L-Arginine: Plays a role in the urea cycle and nitric oxide production.
L-Lysine: Essential for protein synthesis and collagen formation.
L-Glutamine: Important for nitrogen metabolism and immune function.
Uniqueness
L-Tyrosine, L-seryl-L-arginyl-L-lysyl-L-seryl-L-glutaminyl-L-glutaminyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. The presence of multiple functional groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
Properties
CAS No. |
199334-54-8 |
---|---|
Molecular Formula |
C37H61N13O13 |
Molecular Weight |
896.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H61N13O13/c38-14-2-1-4-22(46-31(57)23(5-3-15-44-37(42)43)45-30(56)21(39)17-51)32(58)50-27(18-52)35(61)48-24(10-12-28(40)54)33(59)47-25(11-13-29(41)55)34(60)49-26(36(62)63)16-19-6-8-20(53)9-7-19/h6-9,21-27,51-53H,1-5,10-18,38-39H2,(H2,40,54)(H2,41,55)(H,45,56)(H,46,57)(H,47,59)(H,48,61)(H,49,60)(H,50,58)(H,62,63)(H4,42,43,44)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
UDONABBKSQFHPD-DUJSLOSMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.